molecular formula C15H16ClN3O3S B4457696 4-{[5-(6-Chloropyridazin-3-yl)-2-methylphenyl]sulfonyl}morpholine

4-{[5-(6-Chloropyridazin-3-yl)-2-methylphenyl]sulfonyl}morpholine

Cat. No.: B4457696
M. Wt: 353.8 g/mol
InChI Key: GYRHAHZUSHSECF-UHFFFAOYSA-N
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Description

4-{[5-(6-Chloropyridazin-3-yl)-2-methylphenyl]sulfonyl}morpholine is a complex organic compound that features a morpholine ring attached to a sulfonyl group, which is further connected to a chloropyridazinyl and methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(6-Chloropyridazin-3-yl)-2-methylphenyl]sulfonyl}morpholine typically involves multiple steps:

    Formation of the Chloropyridazine Moiety: This can be achieved by chlorinating pyridazine using reagents such as phosphorus oxychloride.

    Attachment of the Methylphenyl Group: The chloropyridazine is then reacted with a methylphenyl derivative under conditions that facilitate nucleophilic substitution.

    Sulfonylation: The intermediate product is then subjected to sulfonylation using reagents like sulfonyl chlorides.

    Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(6-Chloropyridazin-3-yl)-2-methylphenyl]sulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

4-{[5-(6-Chloropyridazin-3-yl)-2-methylphenyl]sulfonyl}morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-{[5-(6-Chloropyridazin-3-yl)-2-methylphenyl]sulfonyl}morpholine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonyl group is known to form strong interactions with active sites, while the morpholine ring can enhance solubility and bioavailability. The chloropyridazine moiety may contribute to binding specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-(6-Chloropyridazin-3-yl)-2-methylphenyl]sulfonyl}morpholine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the morpholine ring distinguishes it from simpler chloropyridine derivatives, providing additional versatility in its applications.

Properties

IUPAC Name

4-[5-(6-chloropyridazin-3-yl)-2-methylphenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-11-2-3-12(13-4-5-15(16)18-17-13)10-14(11)23(20,21)19-6-8-22-9-7-19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRHAHZUSHSECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[5-(6-Chloropyridazin-3-yl)-2-methylphenyl]sulfonyl}morpholine
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